molecular formula C16H18FN5OS B2759365 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-98-1

5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2759365
CAS No.: 868219-98-1
M. Wt: 347.41
InChI Key: UNDORCSYTVADJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. It is built on the thiazolo[3,2-b][1,2,4]triazole scaffold, a bicyclic system known for its diverse biological activities and relevance in developing novel therapeutic agents . This specific compound features a 3-fluorophenyl group and a 4-methylpiperazine moiety, structural features often associated with enhanced pharmacological properties and bioavailability.The thiazolo[3,2-b][1,2,4]triazole core has attracted significant scientific interest due to its promising antitumor properties. Research on analogous compounds has demonstrated excellent anticancer activity in screenings against the NCI-60 cancer cell line panel, with some derivatives showing selective toxicity against cancer cells while sparing normal somatic cells . This makes the scaffold a valuable starting point for investigating new oncological pathways and developing potential anticancer agents. Furthermore, the 1,2,4-triazole component is widely recognized for its antibacterial potential. A substantial body of research is dedicated to developing novel antibacterial agents containing this heterocyclic core to address the global challenge of drug-resistant bacteria . Researchers can utilize this compound to explore its efficacy against a range of standard and resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).This product is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations for their specific experimental purposes.

Properties

IUPAC Name

5-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5OS/c1-20-5-7-21(8-6-20)13(11-3-2-4-12(17)9-11)14-15(23)22-16(24-14)18-10-19-22/h2-4,9-10,13,23H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDORCSYTVADJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural elements include:

  • Thiazolo[3,2-b][1,2,4]triazol-6-ol core : Shared with analogs in and 5.
  • 3-Fluorophenyl group : Positionally distinct from 4-fluorophenyl derivatives (e.g., compound 3c in ), which exhibit anticonvulsant activity.
  • 4-Methylpiperazine substituent : Contrasts with piperazine derivatives bearing hydroxyethyl (c) or ethoxy groups ().
Table 1: Substituent Variations in Thiazolo-Triazole Derivatives
Compound Core Structure Phenyl Substituent Piperazine/Amine Substituent Key Reference
Target Compound Thiazolo-triazol-6-ol 3-Fluorophenyl 4-Methylpiperazine
3c () Thiazolo-triazole 4-Fluorophenyl None
5b () Thiazolo-triazole 4-Propoxyphenyl None
6c () Thiazolo-triazol-6-one None 4-(2-Hydroxyethyl)piperazine
Compound Thiazolo-triazol-6-ol 3-Chlorophenyl 4-Ethoxy-3-methoxyphenyl

Physicochemical Properties

Piperazine-containing derivatives (e.g., 6c in ) exhibit moderate melting points (235–237°C) and higher yields (67%), suggesting that the 4-methylpiperazine group may improve synthetic feasibility compared to bulkier substituents.

Table 2: Physical Properties of Selected Analogs
Compound Melting Point (°C) Yield (%) Reference
Target Compound Not reported Not reported
5h () 243–245 54
6c () 235–237 67
5b () 229 62
3f () 224–225 82

Key Structural Advantages of the Target Compound

4-Methylpiperazine : This substituent likely enhances water solubility and bioavailability relative to unsubstituted piperazines (e.g., 6b in ) .

Hydroxyl Group : The -OH group at position 6 could facilitate hydrogen bonding with biological targets, a feature absent in thiazolo-triazol-6-one derivatives .

Q & A

Q. What is the structural classification of this compound, and why is its heterocyclic framework significant in medicinal chemistry?

The compound is classified as a thiazolo[3,2-b][1,2,4]triazole derivative fused with a fluorophenyl and 4-methylpiperazine moiety. Its heterocyclic core (thiazole + triazole) is critical for bioactivity, as these rings often interact with enzymes or receptors via hydrogen bonding and π-π stacking. The 3-fluorophenyl group enhances lipophilicity, while the piperazine substituent improves solubility and target affinity .

Q. What are the key considerations for optimizing synthesis yield and purity?

Synthesis involves multi-step reactions requiring precise control of:

  • Temperature : 60–80°C for cyclization steps to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
  • Catalysts : Triethylamine or NaHCO₃ for deprotonation during coupling reactions .
  • Purification : Column chromatography or recrystallization in ethanol/methanol .
StepKey ConditionsPurposeReference
Thiazole formation70°C, DMF, 12hCore ring cyclization
Piperazine couplingRT, triethylamine, chloroformFunctional group addition
Final purificationEthanol recrystallization, −20°CRemove unreacted intermediates

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Assigns proton environments and confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ~470–500 Da) .
  • HPLC : Assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions (e.g., pH, serum proteins). Validate using standardized cell lines (e.g., HEK-293 for receptor binding) .
  • Structural analogs : Compare activity of derivatives lacking the 3-fluorophenyl or piperazine groups to identify pharmacophores .
  • Pharmacokinetics : Use LC-MS to measure plasma stability and metabolite interference .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Replace the 4-methylpiperazine with ethylpiperazine or morpholine to assess target selectivity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) on kinases or GPCRs to predict binding modes .
  • In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and correlate with substituent electronic profiles (Hammett constants) .

Q. How should researchers address conflicting solubility data in different solvents?

  • Replicate experiments : Use standardized solvent systems (e.g., PBS pH 7.4 vs. DMSO) .
  • Analytical validation : Employ dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
  • Co-solvent strategies : Test solubilizing agents like β-cyclodextrin for in vivo applications .

Q. What experimental approaches are used to study the compound’s mechanism of action?

  • Molecular docking : Prioritize targets (e.g., EGFR, 5-HT receptors) using PDB structures (e.g., 3LD6) .
  • Kinase profiling : Use radiometric assays (³³P-ATP) to identify inhibition pathways .
  • CRISPR knockouts : Validate target relevance in cellular models .

Q. How can stereochemical configuration impact bioactivity, and how is it analyzed?

  • Chiral centers : The piperazine-methyl group may adopt axial/equatorial orientations affecting receptor binding .
  • Analytical methods :
  • X-ray crystallography : Resolve absolute configuration .
  • CD spectroscopy : Detect Cotton effects in asymmetric environments .

Q. What strategies mitigate impurities during scale-up synthesis?

  • HPLC monitoring : Track byproducts (e.g., dehalogenated analogs) .
  • Optimized quenching : Adjust pH during workup to precipitate impurities .
  • Taguchi design : Statistically optimize temperature, solvent ratio, and catalyst loading .

Q. How to design derivatives for improved target selectivity?

  • Bioisosteric replacement : Swap thiazole with oxazole to reduce off-target effects .
  • Prodrug modification : Introduce ester groups (e.g., acetyl) to enhance BBB penetration .
  • In vitro ADMET : Screen for CYP450 inhibition and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.